Dimethylaminothiourea
Overview
Description
Dimethylaminothiourea is an organosulfur compound with the chemical formula (CH₃)₂NCSNH₂. It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Scientific Research Applications
Dimethylaminothiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown its potential use in developing drugs for treating diseases such as cancer and Alzheimer’s.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
Target of Action
Dimethylaminothiourea (DMTU) is a compound that primarily targets reactive oxygen species (ROS) in biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
DMTU acts as a scavenger of hydroxyl radicals, one of the most reactive ROS . By neutralizing these radicals, DMTU helps to mitigate the damaging effects of oxidative stress. This interaction between DMTU and hydroxyl radicals results in the formation of less reactive species, thereby reducing the potential for cellular damage .
Biochemical Pathways
The primary biochemical pathway affected by DMTU is the oxidative stress response pathway. Under normal conditions, ROS are balanced by antioxidant defenses in the body. When this balance is disrupted, oxidative stress occurs, leading to damage to proteins, lipids, and dna within cells . By scavenging hydroxyl radicals, DMTU helps to restore this balance, thereby mitigating the effects of oxidative stress .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .
Result of Action
The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the damage these reactive species can cause to cellular components. This can have a protective effect on cells, helping to maintain their normal function and viability .
Action Environment
The efficacy and stability of DMTU can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the radical-scavenging activity of DMTU. Conversely, factors that increase ROS production, such as exposure to radiation or certain toxins, can potentially overwhelm DMTU’s antioxidant capacity . Furthermore, the stability of DMTU may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminothiourea can be synthesized through several methods. One common method involves the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where dimethylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethylaminothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminosulfonic acid.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Dimethylaminosulfonic acid.
Reduction: Dimethylamine and hydrogen sulfide.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Comparison with Similar Compounds
Dimethylaminothiourea can be compared with other thiourea derivatives such as:
Thiourea: The parent compound, which lacks the methyl groups present in this compound.
Ethylaminothiourea: Similar to this compound but with ethyl groups instead of methyl groups.
Phenylthiourea: Contains a phenyl group instead of the dimethylamino group.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiourea derivatives
Properties
IUPAC Name |
dimethylaminothiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUJTISUCSKKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413189 | |
Record name | Dimethylaminothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2289-53-4 | |
Record name | Dimethylaminothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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